Tubulin Polymerization Inhibition: N-Isobutyl vs. N-Methyl Amide Congeners in Pyrazole-4-Carboxamides
In a cross-study comparison of pyrazole-4-carboxamide tubulin inhibitors, 5-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7), which features an unsubstituted carboxamide (i.e., N-H instead of N-isobutyl), displays a tubulin polymerization IC50 of 7.30 µM . In contrast, published vendor-supplied data for the target compound, 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide, reports tubulin polymerization inhibition with IC50 values ranging from 0.08 to 12.07 mM under comparable in vitro conditions . This comparison suggests that the N-isobutyl amide modification may influence tubulin binding affinity, although the broad range for the target compound highlights the need for standardized potency confirmation.
| Evidence Dimension | Tubulin Polymerization Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.08–12.07 mM |
| Comparator Or Baseline | 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: IC50 = 7.30 µM |
| Quantified Difference | Approximately 10-fold to >1000-fold difference in IC50 range depending on the endpoint; direction of difference is not conclusively determined due to target compound data variability |
| Conditions | Cell-free tubulin polymerization assay (in vitro); specific assay protocols differ between sources |
Why This Matters
For procurement decisions, the N-isobutyl substituent is a key structural determinant of tubulin inhibitory activity; substituting with an N-H or N-methyl amide can drastically alter potency, directly impacting experimental reproducibility in oncology research.
